1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolo[1,2-d][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the triazine ring, followed by functionalization to introduce the piperidine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:
- 1-(4-Fluoropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- 1-(4-Chloropyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
Uniqueness
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolo[1,2-d][1,2,4]triazin moiety linked to a piperidine ring with a carboxylic acid functional group. Its molecular formula is C13H16N4O2 with a molecular weight of approximately 248.29 g/mol .
Structural Characteristics
The structural configuration of this compound plays a crucial role in its biological activity. The presence of both the piperidine and carboxylic acid functional groups allows for various chemical reactions that can enhance its biological efficacy. The compound is believed to interact with multiple kinases involved in cancer pathways, making it a candidate for antitumor applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a kinase inhibitor. Notable findings include:
- Kinase Inhibition : The compound has shown the ability to inhibit key signaling pathways critical for tumor growth and proliferation. For example, derivatives of similar pyrrolo[1,2-f][1,2,4]triazines have been identified as effective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are vital targets in cancer therapy .
- Antitumor Potential : Studies have demonstrated that compounds containing the pyrrolo[1,2-d][1,2,4]triazin scaffold can serve as effective antitumor agents by disrupting the signaling mechanisms that promote cancer cell survival and proliferation .
Interaction Studies
Interaction studies have focused on the binding affinity and selectivity of this compound towards various kinases. For instance:
Kinase Target | Binding Affinity (Ki) | Biological Effect |
---|---|---|
VEGFR-2 | 50 nM | Inhibition of angiogenesis |
EGFR | 30 nM | Reduction in tumor cell proliferation |
These studies are essential for understanding how this compound can be optimized for therapeutic use.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[1,2-d][1,2,4]triazin Moiety : This step may involve cyclization reactions using appropriate precursors.
- Piperidine Ring Construction : The piperidine ring is formed through nucleophilic substitution reactions.
- Carboxylic Acid Introduction : Finally, the carboxylic acid group is introduced at the 4-position of the piperidine ring.
These synthesis strategies allow chemists to modify the compound for enhanced efficacy or selectivity against specific biological targets.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models when administered at specific dosages .
- Target Engagement : Another investigation revealed robust effects on serum biomarkers associated with cancer progression after treatment with this compound .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(Pyrrolo[2,1-f][1,2,4]triazine) | Different triazine isomer | Kinase inhibitor |
5-Ethylpyrrolo[2,1-f][1,2,4]triazine | Ethyl substitution on the pyrrole | Antitumor activity |
Avapritinib | Similar pyrrolo structure | Approved for gastrointestinal tumors |
The distinct combination of structural features in this compound enhances its selectivity towards certain kinases compared to other similar compounds.
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-14-15-12(11-3-2-6-17(9)11)16-7-4-10(5-8-16)13(18)19/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,19) |
InChI Key |
NUWIVQOJNAQGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CN12)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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